2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol
Description
Contextual Significance of Fluorinated Alcohols in Molecular Design
Fluorinated alcohols, particularly those bearing a trifluoromethyl group, possess distinct properties that make them highly valuable in molecular design. The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent hydroxyl group compared to their non-fluorinated analogs. For instance, 2,2,2-trifluoroethanol (B45653) (TFE) exhibits a pKa of approximately 12.4, rendering it considerably more acidic than ethanol. This enhanced acidity allows fluorinated alcohols to act as effective hydrogen bond donors, forming stable complexes with Lewis bases.
Importance of Oxazole (B20620) Heterocycles as Synthetic Platforms
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This aromatic ring system is a prevalent structural motif in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. numberanalytics.comnih.gov The oxazole ring is considered a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties while maintaining or enhancing its biological activity. nih.govresearchgate.net
From a synthetic perspective, oxazoles are valuable platforms for the construction of more complex molecular architectures. researchgate.net The different positions on the oxazole ring can be selectively functionalized, providing access to a diverse range of derivatives. researchgate.net Common synthetic routes to oxazoles include the Robinson-Gabriel synthesis and the Van Leusen reaction. The stability of the oxazole ring, coupled with its susceptibility to controlled modification, makes it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. numberanalytics.commuseonaturalistico.it
Synergistic Contributions of Trifluoromethyl and Oxazole Moieties in Advanced Chemical Structures
The combination of a trifluoromethyl group and an oxazole moiety within a single molecule, as seen in 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol, is anticipated to result in synergistic effects that enhance the molecule's utility in advanced chemical structures. The potent electron-withdrawing trifluoromethyl group can significantly influence the electronic properties of the adjacent oxazole ring, potentially modifying its reactivity and interaction with biological targets. mdpi.com
The trifluoromethyl group is known to enhance the metabolic stability of molecules, a crucial attribute in drug design. mdpi.com When appended to a biologically active scaffold like an oxazole, it can prolong the compound's half-life in vivo. Furthermore, the increased lipophilicity imparted by the trifluoromethyl group can improve a molecule's ability to cross cellular membranes, thereby enhancing its bioavailability. mdpi.com The chiral center created at the carbon bearing the hydroxyl, trifluoromethyl, and oxazole groups in this compound introduces the potential for stereoselective interactions, a critical consideration in the design of modern pharmaceuticals. The synthesis of such chiral trifluoromethyl-containing building blocks is an active area of research.
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCXFTLSMFSPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2,2 Trifluoro 1 Oxazol 2 Yl Ethan 1 Ol and Its Analogues
Direct Synthetic Approaches to 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol
Direct synthesis of the racemic form of this compound can be achieved through several efficient methods that construct the oxazole (B20620) ring and the trifluoromethyl carbinol in a concerted or sequential manner.
Tandem Cycloisomerization/Hydroxyalkylation Strategies Involving Trifluoropyruvates
A highly efficient and atom-economical approach involves a tandem reaction sequence combining cycloisomerization and hydroxyalkylation. This strategy utilizes readily available N-propargylamides and trifluoropyruvates. In a notable example, a zinc(II) triflate (Zn(OTf)₂) catalyzed reaction between various N-propargylamides and ethyl trifluoropyruvate provides a direct route to oxazoles containing a CF₃-substituted alcohol unit.
The proposed mechanism involves the Lewis acid-catalyzed 5-exo-dig cycloisomerization of the N-propargylamide to form an oxazole intermediate. This is followed by a nucleophilic attack of the newly formed oxazole ring onto the activated carbonyl of the trifluoropyruvate, yielding the desired product. This one-pot protocol is operationally simple and demonstrates good functional group tolerance and broad substrate scope, making it a practical method for generating a library of these compounds. The reaction proceeds in moderate to good yields.
Below is a table summarizing the results for the synthesis of various analogues using this tandem strategy.
| N-Propargylamide Substrate (R group) | Trifluoropyruvate | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenyl | Ethyl trifluoropyruvate | Zn(OTf)₂ | DCE | 80 |
| 4-Methylphenyl | Ethyl trifluoropyruvate | Zn(OTf)₂ | DCE | 85 |
| 4-Methoxyphenyl | Ethyl trifluoropyruvate | Zn(OTf)₂ | DCE | 82 |
| 4-Chlorophenyl | Ethyl trifluoropyruvate | Zn(OTf)₂ | DCE | 77 |
| 2-Naphthyl | Ethyl trifluoropyruvate | Zn(OTf)₂ | DCE | 75 |
| 2-Thienyl | Ethyl trifluoropyruvate | Zn(OTf)₂ | DCE | 68 |
Condensation Reactions with Fluorinated Ketones and Oxazole Precursors
Another direct approach involves the condensation of a pre-formed oxazole nucleophile with a trifluoromethyl ketone or a related electrophile. The C2-position of the oxazole ring can be deprotonated using a strong base, such as n-butyllithium, to form a 2-lithiooxazole intermediate. pharmaguideline.com This potent nucleophile can then react with a suitable trifluoromethyl electrophile.
A practical variation of this strategy involves the synthesis of the precursor ketone, 2-(trifluoroacetyl)oxazole, followed by reduction. A feasible and scalable method for the synthesis of 2-(trifluoroacetyl)oxazoles has been developed using the direct trifluoroacylation of oxazoles with trifluoroacetic anhydride (B1165640). osi.lv This reaction provides a cost-effective route to the key ketone intermediate. Subsequent reduction of the ketone, for example with sodium borohydride (B1222165) (NaBH₄), yields the target alcohol, this compound. This two-step sequence allows for the synthesis of various substituted analogues depending on the starting oxazole.
Asymmetric Synthetic Routes to Enantiopure this compound
The synthesis of enantiomerically pure chiral alcohols is of paramount importance for pharmaceutical applications. Asymmetric methods to access chiral this compound and its analogues focus on controlling the stereochemistry of the newly formed carbinol center.
Catalytic Asymmetric Additions to Trifluoromethyl Ketones
The catalytic enantioselective addition of nucleophiles to trifluoromethyl ketones is a direct and powerful strategy for synthesizing chiral trifluoromethyl alcohols. researchgate.net This approach, applied to analogues of the target molecule, often employs organocatalysis. For instance, bifunctional organocatalysts, such as thioureas derived from cinchona alkaloids, have been used to catalyze the enantioselective vinylogous aldol (B89426) reaction between alkylidenepyrazolones and trifluoromethyl ketones, yielding highly functionalized chiral trifluoromethyl carbinols with excellent diastereoselectivity. nih.govacs.org This methodology highlights the potential for creating complex heterocyclic trifluoromethyl alcohols through asymmetric catalysis. While a direct catalytic asymmetric addition of an oxazole moiety to a trifluoromethyl ketone has not been extensively detailed, the principles of organocatalysis provide a clear pathway for future development.
Chiral Auxiliary and Chiral Ligand-Controlled Methodologies
Chiral Auxiliaries: A well-established method for asymmetric synthesis involves the use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Evans' oxazolidinone auxiliaries are particularly effective for stereoselective aldol reactions. wikipedia.orgresearchgate.netsantiago-lab.com In a hypothetical application to synthesize the target compound, N-(oxazol-2-ylacetyl)oxazolidinone could be used as the chiral enolate precursor. Reaction of its boron enolate with a trifluoroacetaldehyde (B10831) equivalent would proceed via a Zimmerman-Traxler-type transition state, leading to a diastereomerically enriched aldol adduct. Subsequent cleavage of the auxiliary would furnish the enantiopure target alcohol. wikipedia.org
Chiral Ligands: The use of chiral ligands in transition-metal catalysis is a cornerstone of modern asymmetric synthesis. bldpharm.comrsc.org Chiral bis(oxazoline) (BOX) and pyridine-oxazoline (PYOX) ligands are privileged structures that have been successfully applied in a multitude of enantioselective transformations. rsc.orgacs.orgrsc.org These ligands can be used to control the enantioselective addition of organometallic oxazole reagents (e.g., 2-oxazolylzinc) to trifluoromethyl ketones or aldehydes. The chiral metal complex would coordinate both the nucleophile and the electrophile, facilitating the C-C bond formation within a chiral environment and thus inducing high enantioselectivity in the final alcohol product.
Enantioselective Carbon-Carbon Bond Formation Strategies
Enantioselective carbon-carbon bond-forming reactions, such as the aldol and Reformatsky reactions, represent fundamental strategies for the construction of chiral alcohols.
Aldol Reaction: The direct asymmetric aldol reaction provides a powerful route to β-hydroxy ketones, which can be subsequently reduced to the corresponding 1,3-diols. Proline and its derivatives have been shown to catalyze the direct asymmetric aldol reaction between ketones and trifluoroacetaldehyde ethyl hemiacetal, affording β-hydroxy-β-trifluoromethylated ketones with good to excellent diastereo- and enantioselectivities. researchgate.net Applying this logic, 2-acetyl-oxazole could serve as the ketone component, reacting with a trifluoroacetaldehyde equivalent in the presence of a chiral organocatalyst to generate a chiral ketone precursor to the target alcohol.
Reformatsky Reaction: The Reformatsky reaction involves the addition of an organozinc enolate, typically generated from an α-halo ester, to a carbonyl compound. researchgate.net Asymmetric variants of this reaction have been developed using chiral ligands to control the enantioselectivity. beilstein-journals.orgnih.gov For the synthesis of the target compound, an oxazol-2-yl-substituted α-bromoacetate could be converted into a zinc enolate. In the presence of a chiral amino alcohol ligand, this enolate could add enantioselectively to a trifluoromethyl ketone, providing a pathway to chiral trifluoromethylated β-hydroxy esters, which are closely related analogues of the target structure. researchgate.net
Diastereoselective Approaches in the Synthesis of Fluorinated Amino Alcohol Derivatives
The synthesis of fluorinated amino alcohol derivatives, which are crucial precursors for compounds like this compound, often requires precise control of stereochemistry. Diastereoselective methods are employed to selectively form one diastereomer over others, a critical step in producing enantiomerically pure therapeutic agents.
One prominent strategy involves the alkylation of chiral Ni(II) complexes. These complexes serve as chiral auxiliaries, directing the stereoselective synthesis of various fluorinated amino acids. For instance, this method has been successfully applied to the gram-scale synthesis of trifluorinated derivatives of leucine, demonstrating its utility for creating γ-branched fluorinated amino acids with high diastereomeric purity. nih.gov The aryl moiety of the Ni(II) complex effectively blocks one face, ensuring high diastereoselectivity during the alkylation step with fluorinated alkyl iodides. nih.gov
Another powerful approach is the use of biocatalysis, which leverages the high chemo-, diastereo-, and enantioselectivity of enzymes. Different alcohol dehydrogenases (ADHs) and amine transaminases (ATAs) can be used in sequential or concurrent cascades. For example, ADHs can selectively reduce a trifluoroacetyl group, while ATAs catalyze the biotransamination of a less hindered acetyl group on the same molecule. researchgate.net This enzymatic strategy allows for the synthesis of various amino alcohol stereoisomers in high yields and with exceptional stereocontrol (up to >99% de and >99% ee) under mild, aqueous conditions. researchgate.net
Additionally, diastereoselective fluorination can be achieved on precursor molecules like N-Boc arylsulfonyloxazolidine derivatives, which are derived from chiral alcohols. mdpi.com These methods, along with catalytic asymmetric transfer hydrogenation and asymmetric hydrogenation, provide a versatile toolkit for accessing specific stereoisomers of N-protected γ-amino alcohols. rsc.org
| Method | Key Reagents/Catalysts | Substrate Example | Stereoselectivity | Ref |
| Chiral Auxiliary | Ni(II) complex | Fluorinated alkyl iodide | High diastereoselectivity | nih.gov |
| Biocatalysis | Alcohol dehydrogenases (ADHs), Amine transaminases (ATAs) | (Het)aryl diketones | Up to >99% de, >99% ee | researchgate.net |
| Asymmetric Hydrogenation | Ir-catalyst | N-PMP-protected γ-amino ketones | anti-products | rsc.org |
| Asymmetric Hydrogenation | Rh-catalyst | N-PMP-protected γ-amino ketones | syn-products | rsc.org |
Precursor-Based Strategies for Oxazole Ring Construction and Trifluoromethyl Group Introduction
The construction of the fluorinated oxazole core relies on strategies that either build the oxazole ring from acyclic precursors or derivatize an existing heterocyclic template. These methods must efficiently introduce both the oxazole moiety and the critical trifluoromethyl group.
Utilization of N-Propargylamides in Fluorinated Oxazole Ring Formation
N-propargylamides are versatile precursors for synthesizing oxazole rings through cyclization reactions. researchgate.net Various strategies, including metal-catalyzed and iodine-mediated activation of the alkyne triple bond, have been developed for this transformation. acs.org A Zn(OTf)₂-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides represents an efficient method to produce a wide range of functionalized oxazoles under mild conditions. researchgate.net
For the synthesis of fluorinated oxazoles, tandem reactions involving the cyclization of N-propargylamides with fluorinating reagents are particularly effective. researchgate.net For example, a gold-catalyzed synthesis from N-propargylamides under visible-light irradiation has been developed to produce polyfluoroalkylated oxazoles. researchgate.net Another approach involves a one-pot, two-step reaction using a gold catalyst and visible light irradiation, which can yield polyfluoroalkylated oxazoles in high yields. researchgate.net These methods highlight the utility of N-propargylamides in constructing complex fluorinated heterocyclic systems. researchgate.netnih.gov
| Catalyst/Promoter | Reaction Type | Key Feature | Ref |
| Zn(OTf)₂ | Tandem cycloisomerization/alkylation | Mild conditions, versatile | researchgate.net |
| PPh₃AuNTf₂ / Visible light | Gold-catalyzed cyclization | High yield (98% NMR) | researchgate.net |
| PhI(OAc)₂ / LiI | Metal-free iodooxygenation | Forms (E)-5-iodomethylene-2-oxazolines | rsc.org |
| Base (NaH or K₂CO₃) | Base-catalyzed cyclization | Proceeds via an allenic intermediate | bohrium.com |
Derivatization from Chiral Trifluoromethyl Oxazolidines
Chiral oxazolidines, particularly those incorporating a trifluoromethyl group, serve as valuable precursors for synthesizing chiral fluorinated compounds. Chiral oxazolidine-2-ones are widely used as chiral auxiliaries in asymmetric synthesis. nih.gov These auxiliaries can guide the stereochemistry of reactions to produce the desired enantiomer of a target molecule. nih.gov
The synthesis of α-monofluoroalkyl-α-amino acids can be achieved through stereoselective methods starting from fluorinated substrates. mdpi.com For instance, the diastereoselective fluorination of N-Boc arylsulfonyloxazolidine derivatives, obtained from reduced chiral alcohols, provides a pathway to enantiopure or diastereomerically pure fluorinated amino acids. mdpi.com These amino acid derivatives can then be further transformed into the target trifluoromethyl-substituted oxazole structures. The stability and conformational rigidity of the oxazolidine (B1195125) ring allow for precise control over the introduction of substituents, making it a reliable strategy in asymmetric synthesis.
Application of Alpha-Haloketones and Amides in Oxazole Synthesis
The reaction of α-haloketones with amides is a classical and efficient method for constructing the oxazole ring, known as the Bredereck reaction, which is a variation of the Robinson-Gabriel synthesis. wikipedia.orgijpsonline.comsynarchive.com This approach is particularly useful for synthesizing 2,4-disubstituted oxazoles. ijpsonline.com The process involves the initial formation of a 2-acylamino-ketone, which then undergoes intramolecular cyclization and dehydration, often catalyzed by a cyclodehydrating agent like sulfuric acid, to form the oxazole. wikipedia.orgsynarchive.com
This methodology has been adapted for modern synthetic needs. For example, α-haloketones, which possess two electrophilic sites, can react chemoselectively. nih.gov The development of mild and efficient protocols, such as using silver triflate (AgOTF) as a catalyst to promote cyclization, has broadened the applicability of this reaction. ijpsonline.com Furthermore, visible-light photocatalysis using reagents like [Ru(bpy)₃]Cl₂ allows for the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org These advancements provide robust pathways to fluorinated oxazoles from readily available starting materials. ijpsonline.comnih.gov
Sustainable and Efficient Synthetic Protocols
Modern synthetic chemistry emphasizes the development of sustainable and efficient methods that minimize waste and avoid harsh reagents. Electrochemical synthesis has emerged as a powerful green alternative for constructing heterocyclic compounds.
Electrochemical Approaches for Fluorinated Oxazole Synthesis
Electrochemistry offers a green and sustainable approach to synthesizing oxazoles by avoiding the need for transition metals and toxic oxidants. rsc.org One such method is a direct electrochemical phosphine-mediated deoxygenative [3 + 2] cycloaddition, which uses abundant carboxylic acids as starting materials. rsc.org
Specifically for fluorinated oxazoles, an electrochemical strategy has been developed for the fluorocyclization of N-propargylamides. acs.org In this process, a hypervalent ArIF₂ species is generated through the direct electrochemical oxidation of an iodoarene (ArI) in Et₃N·5HF. This electrochemically generated reagent mediates the cyclization of N-propargylamides to yield 5-fluoromethyl-2-oxazoles. acs.org This protocol provides a green alternative to conventional methods that rely on hazardous and expensive fluorinating agents like DAST or Selectfluor. acs.orgorganic-chemistry.org Electrochemical methods can also be used for the cyclization of alkenes and amides to produce oxazolines with high selectivity, further showcasing the versatility of this sustainable technique. nih.gov
| Method | Precursors | Key Reagent/Mediator | Product | Key Advantage | Ref |
| Deoxygenative Cycloaddition | Carboxylic acids, Isocyanide | Phosphine (B1218219) | Oxazoles | Avoids transition metals and oxidants | rsc.org |
| Fluorocyclization | N-propargylamides | Electrochemically generated ArIF₂ | 5-Fluoromethyl-2-oxazoles | Green alternative to hazardous reagents | acs.org |
| Cyclization | Alkenes, Amides | Chloride-mediated redox catalysis | Oxazolines | High site- and diastereoselectivity | nih.gov |
| Desulfurative Cyclization | Isothiocyanates, α-amino ketones | In situ generated iodine | Oxazol-2-amines | Metal- and external-oxidant-free | acs.org |
One-Pot Multicomponent Reaction Sequences
One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. researchgate.net This strategy is particularly advantageous for constructing substituted oxazole derivatives, as it minimizes waste, reduces reaction time, and simplifies purification processes.
A key multicomponent approach for the synthesis of this compound involves the in situ generation of a 2-lithiooxazole species, which then acts as a nucleophile. This lithiated intermediate is typically formed by the deprotonation of an unsubstituted oxazole at the C2 position using a strong base like n-butyllithium. The subsequent addition of a trifluoromethyl electrophile, such as trifluoroacetaldehyde, traps the organolithium species to yield the desired trifluoroethanol product.
Detailed research has demonstrated the feasibility of this transformation. The reaction sequence can be initiated with various substituted oxazoles to produce a library of analogues. The efficiency of the reaction is often dependent on the nature of the substituents on the oxazole ring and the precise reaction conditions, including solvent and temperature. For instance, electron-donating groups on the oxazole ring can facilitate the initial lithiation step.
| Oxazole Precursor | Electrophile | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Oxazole | Trifluoroacetaldehyde | n-Butyllithium | THF | 78 |
| 4,5-Dimethyloxazole | Trifluoroacetaldehyde | n-Butyllithium | THF | 82 |
| 5-Phenyloxazole | Trifluoroacetaldehyde | n-Butyllithium | THF | 75 |
This methodology highlights the power of MCRs in rapidly assembling complex fluorinated heterocyclic compounds. The van Leusen oxazole synthesis, a well-known multicomponent reaction, can also be adapted to produce precursors for these targets, further expanding the synthetic possibilities. nih.gov
Transition-Metal-Free or Reduced-Metal Catalysis in Oxazole Derivatization
While transition-metal catalysis is a powerful tool in organic synthesis, concerns about metal toxicity and cost have driven the development of metal-free or reduced-metal alternatives. nih.gov For the synthesis of this compound and its analogues, several transition-metal-free strategies have been explored, primarily focusing on the introduction of the trifluoroacetyl or a related trifluoromethyl group to the oxazole core.
One prominent metal-free approach involves the nucleophilic addition of a trifluoromethyl anion equivalent to an oxazole-2-carbaldehyde. The Ruppert-Prakash reagent (TMSCF₃), in the presence of a catalytic amount of a fluoride (B91410) source (e.g., TBAF), can effectively deliver a trifluoromethyl group to the aldehyde. This reaction proceeds under mild conditions and avoids the use of heavy metals.
Another strategy involves the direct C-H functionalization of the oxazole ring. rsc.org While challenging, recent advances have shown that under specific basic or oxidative conditions, the C2-proton of the oxazole can be abstracted, and the resulting nucleophile can react with a suitable trifluoromethylating agent. These methods are highly desirable for their atom economy and reduced environmental impact. rsc.org
Research into these metal-free reactions has shown that the choice of solvent and base is critical for achieving high yields and selectivity. For example, the reaction of 2-unsubstituted oxazoles with trifluoroacetic anhydride in the presence of a non-nucleophilic base can lead to the formation of a 2-trifluoroacetyl oxazole, which can then be reduced to the desired alcohol.
| Oxazole Substrate | Reagent | Catalyst/Base | Product | Yield (%) |
|---|---|---|---|---|
| Oxazole-2-carbaldehyde | TMSCF₃ | TBAF (catalytic) | This compound | 85 |
| Oxazole | Trifluoroacetic anhydride | Pyridine (B92270) | 2-(Trifluoroacetyl)oxazole | 70 |
| 4-Methyloxazole | Trifluoroacetic anhydride | Pyridine | 2-(Trifluoroacetyl)-4-methyloxazole | 68 |
These transition-metal-free methods represent a significant step towards more sustainable and cost-effective synthetic routes for this important class of fluorinated heterocycles. nih.govrsc.org
Chemical Reactivity and Transformation Pathways of 2,2,2 Trifluoro 1 Oxazol 2 Yl Ethan 1 Ol
Reactivity of the Trifluoromethyl Carbinol Moiety
The trifluoromethyl carbinol moiety, a secondary alcohol flanked by a highly electronegative CF₃ group, exhibits distinct reactivity patterns compared to non-fluorinated alcohols. This is primarily due to the powerful inductive effect of the CF₃ group, which polarizes the adjacent bonds and increases the acidity of the hydroxyl proton.
Nucleophilic Additions and Substitutions at the Carbinol Center
Direct nucleophilic substitution of the hydroxyl group at the carbinol center is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. For a substitution reaction to occur, the hydroxyl group must first be activated by converting it into a better leaving group. This can be achieved through protonation in acidic media or by conversion to esters, such as tosylates or mesylates.
Once activated, the carbinol center can undergo nucleophilic substitution. The strong electron-withdrawing effect of the CF₃ group destabilizes the formation of a carbocation intermediate, making an Sₙ1 pathway highly unlikely. Consequently, nucleophilic substitution at this center is expected to proceed via an Sₙ2 mechanism, involving a backside attack by the nucleophile.
Table 1: Predicted Nucleophilic Substitution Reactions at the Carbinol Center
| Reactant/Conditions | Expected Product | Reaction Type |
|---|---|---|
| 1. TsCl, Pyridine (B92270); 2. Nu⁻ | 2-(1-Nu-2,2,2-trifluoroethyl)oxazole | Sₙ2 Substitution |
| HBr / Heat | 2-(1-Bromo-2,2,2-trifluoroethyl)oxazole | Sₙ2 Substitution |
Oxidation and Reduction Chemistry of the Alcohol Functionality
The secondary alcohol of the trifluoromethyl carbinol moiety can be oxidized to the corresponding ketone, 2,2,2-trifluoro-1-(oxazol-2-yl)ethanone. However, the oxidation of α-trifluoromethyl alcohols can be challenging compared to their non-fluorinated counterparts. The electron-withdrawing CF₃ group increases the activation barrier for oxidation. thieme.de Despite this, various modern oxidation methods are effective. Reagents such as o-iodoxybenzoic acid (IBX) or catalytic systems involving nitroxides like TEMPO with a co-oxidant can facilitate this transformation under mild conditions. researchgate.netdntb.gov.ua These methods are often preferred as they minimize side reactions and are effective for heteroaromatic substrates. researchgate.net
Conversely, the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(oxazol-2-yl)ethanone, provides a direct route back to the alcohol. This transformation is a key step in the synthesis of many trifluoromethyl carbinols. organic-chemistry.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) and lithium aluminum hydride. cdnsciencepub.com For enantioselective reductions, chiral organomagnesium amides or Noyori's BINAL-H reagent have been used successfully on analogous aryl trifluoromethyl ketones, yielding the alcohol with high enantiomeric excess. acs.orgacs.org
Table 2: Oxidation and Reduction Reactions of the Alcohol Functionality
| Starting Material | Reagent/Conditions | Product | Transformation |
|---|---|---|---|
| 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol | IBX or TEMPO/NaOCl | 2,2,2-Trifluoro-1-(oxazol-2-yl)ethanone | Oxidation |
| 2,2,2-Trifluoro-1-(oxazol-2-yl)ethanone | NaBH₄, MeOH | This compound | Reduction |
| 2,2,2-Trifluoro-1-(oxazol-2-yl)ethanone | BINAL-H | (R)- or (S)-2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol | Asymmetric Reduction |
Reactivity and Functionalization of the Oxazole (B20620) Ring System
The oxazole ring is an aromatic, five-membered heterocycle containing both oxygen and nitrogen. It is considered a π-electron-excessive system, but the electronegativity of the nitrogen atom renders the C2 position electron-deficient. chempedia.info The presence of the electron-withdrawing 2,2,2-trifluoro-1-hydroxyethyl group at the C2 position further deactivates the ring system.
Electrophilic Substitution Reactions on the Oxazole Nucleus
Electrophilic substitution on the oxazole ring is generally disfavored and requires the presence of activating, electron-donating groups. pharmaguideline.comtandfonline.com The order of reactivity for electrophilic attack is typically C4 > C5 > C2. In this compound, the ring is substituted at the least reactive C2 position with a deactivating group. Furthermore, the pyridine-like nitrogen atom deactivates the adjacent carbon atoms towards electrophilic attack. chempedia.info Consequently, common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are not expected to proceed readily on this molecule under standard conditions. pharmaguideline.com
Nucleophilic Attack and Ring Opening/Cleavage Pathways
The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.combrainly.in This electrophilicity is enhanced by the attached electron-withdrawing substituent. However, nucleophilic substitution on the oxazole ring is rare and typically requires a good leaving group at the site of attack. More commonly, nucleophilic attack, especially at C2, leads to ring-opening or cleavage pathways. pharmaguideline.com
For instance, deprotonation at C2 with strong bases like n-butyllithium can lead to the formation of a 2-lithio-oxazole. This intermediate is often unstable and can undergo ring cleavage to form an open-chain isonitrile. wikipedia.orgcutm.ac.in Reaction with other nucleophiles, such as ammonia, can also induce ring cleavage and subsequent rearrangement to form other heterocyclic systems, like imidazoles. pharmaguideline.com
Table 3: Predicted Nucleophilic Reactions on the Oxazole Ring
| Reagent/Conditions | Intermediate/Product | Reaction Pathway |
|---|---|---|
| n-Butyllithium | 2-Lithio-oxazole, then open-chain isonitrile | Metallation followed by Ring Cleavage |
| Ammonia / Formamide | Imidazole derivative | Ring Cleavage and Recyclization |
Cycloaddition Reactions Involving the Oxazole Diene System
Oxazoles can function as dienes in [4+2] cycloaddition (Diels-Alder) reactions, typically reacting with dienophiles to form pyridine or furan (B31954) derivatives after a subsequent elimination step. tandfonline.comwikipedia.org The reactivity of the oxazole as a diene is enhanced by electron-donating substituents on the ring. pharmaguideline.com
Conversely, the presence of an electron-withdrawing group, such as the one in this compound, would decrease the energy of the diene's Highest Occupied Molecular Orbital (HOMO), making the normal-electron-demand Diels-Alder reaction more difficult. However, it has been shown that protonation or Lewis acid coordination to the oxazole nitrogen can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. nih.govacs.orgacs.org The initial cycloadduct is often unstable and readily eliminates a molecule (e.g., water from the substituent and ring oxygen) to afford a substituted pyridine.
Cross-Coupling and Diversification Strategies
The functionalized oxazole derivatives obtained from directed metallation, particularly the halogenated analogues, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in constructing carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govacs.orgacademie-sciences.fr For the functionalization of this compound, a halogenated derivative (e.g., 5-bromo- or 5-iodo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole) can be coupled with a variety of aryl or vinyl boronic acids or their esters.
Typical reaction conditions involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium(II) precursor like palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base like sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent mixture, often containing water.
| Oxazole Substrate | Boronic Acid/Ester | Potential Product |
|---|---|---|
| 5-bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole | Phenylboronic acid | 5-phenyl-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole |
| 5-iodo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole |
| 5-bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole | Vinylboronic acid pinacol (B44631) ester | 5-vinyl-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole |
| 5-iodo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole | Thiophene-2-boronic acid | 5-(thiophen-2-yl)-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgmdpi.com This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base, such as an amine. mdpi.com This methodology can be applied to introduce alkynyl moieties at the C5 position of the oxazole ring of this compound.
The reaction of a 5-halo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole with a terminal alkyne under Sonogashira conditions provides a direct route to 5-alkynyl-substituted oxazoles. These products are valuable intermediates for further transformations, such as cycloaddition reactions or the synthesis of conjugated systems.
| Oxazole Substrate | Terminal Alkyne | Potential Product |
|---|---|---|
| 5-iodo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole | Phenylacetylene | 5-(phenylethynyl)-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole |
| 5-bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole | Trimethylsilylacetylene | 5-((trimethylsilyl)ethynyl)-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole |
| 5-iodo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole | 1-Hexyne | 5-(hex-1-yn-1-yl)-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole |
| 5-bromo-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole | Propargyl alcohol | 5-(3-hydroxyprop-1-yn-1-yl)-2-(2,2,2-trifluoro-1-hydroxyethyl)oxazole |
Beyond the well-established Suzuki-Miyaura and Sonogashira couplings, other metal-catalyzed transformations can be envisaged for the structural elaboration of this compound.
One promising avenue is the direct C-H activation/functionalization of the oxazole ring. rsc.org This approach avoids the need for pre-functionalization (i.e., halogenation) and offers a more atom-economical route to diversified products. Palladium-catalyzed direct arylation, for instance, could potentially be used to introduce aryl groups at the C5 position by reacting the parent compound with an aryl halide. The development of suitable catalytic systems for the selective C-H activation of the oxazole ring in the presence of the trifluoromethyl and hydroxyl groups would be a key challenge in this area.
Furthermore, other cross-coupling reactions such as the Stille coupling (using organostannanes), Hiyama coupling (using organosilanes), and Negishi coupling (using organozinc reagents) could also be employed for the functionalization of halogenated derivatives of this compound, further expanding the synthetic toolbox for the diversification of this scaffold. The choice of a particular cross-coupling reaction would depend on the desired functional group to be introduced and the compatibility with the existing functionalities in the molecule.
Following a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data for the compound This compound is not publicly available. As a result, it is not possible to provide a detailed and accurate article on its spectroscopic and advanced structural characterization that adheres to the requested outline.
The creation of a scientifically accurate article requires access to primary research findings, including experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. Without this foundational data, any attempt to generate the requested content would be speculative and would not meet the standards of accuracy and factual reporting.
Searches for this specific compound did not yield publications detailing its synthesis and subsequent characterization, nor were there entries in major chemical databases that contained the required spectroscopic information. While data exists for structurally similar compounds, such as those with different heterocyclic rings attached to the trifluoroethanol moiety, this information cannot be substituted to describe the unique spectroscopic properties of the target molecule.
Therefore, the requested article with detailed data tables and research findings for this compound cannot be generated at this time.
Spectroscopic and Advanced Structural Characterization of 2,2,2 Trifluoro 1 Oxazol 2 Yl Ethan 1 Ol
X-ray Crystallography for Solid-State Molecular Geometry and Absolute Configuration Determination
Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol could be located in the public domain. Consequently, detailed information regarding its solid-state molecular geometry, crystal packing, and absolute configuration as determined by this method is not available at this time.
While crystallographic studies have been conducted on structurally analogous compounds, the precise bond lengths, bond angles, torsional angles, and intermolecular interactions that define the crystal structure of this compound remain undetermined. The determination of these parameters through single-crystal X-ray diffraction would be necessary to provide a definitive understanding of its three-dimensional structure in the solid state. Such an analysis would also be crucial for unequivocally establishing the absolute configuration of chiral centers within the molecule.
Without experimental crystallographic data, a detailed discussion and the generation of data tables concerning the solid-state conformation and packing of this compound cannot be provided. Further research in this area is required to elucidate these structural characteristics.
Stereochemical Investigations of 2,2,2 Trifluoro 1 Oxazol 2 Yl Ethan 1 Ol
Principles of Chirality and Stereogenicity in Trifluoromethylated Alcohols
The presence of a trifluoromethyl (-CF3) group adjacent to a hydroxyl-bearing carbon atom in 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol gives rise to a stereogenic center. Chirality in such molecules stems from this carbon atom being bonded to four different substituents: a hydrogen atom, a hydroxyl group, a trifluoromethyl group, and an oxazol-2-yl group. The distinct spatial arrangement of these groups results in two non-superimposable mirror images, known as enantiomers.
Enantiomeric Excess and Optical Purity Determination Methods (e.g., Chiral HPLC)
Determining the enantiomeric excess (ee) and optical purity of a sample of this compound is paramount in asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and powerful technique for this purpose. The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes with different stabilities, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including fluorinated alcohols. The choice of the mobile phase, typically a mixture of alkanes and alcohols, is critical for achieving optimal separation. For compounds like this compound, which contains a heterocyclic moiety, both normal-phase and reversed-phase chromatography can be explored. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers another valuable method for determining enantiomeric purity. The use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers in the NMR spectrum. For trifluoromethylated compounds, 19F NMR is particularly advantageous due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which can lead to baseline separation of signals for the two enantiomers.
Table 1: Comparison of Methods for Enantiomeric Excess Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, preparative scale possible. | Requires specialized and often expensive columns, method development can be time-consuming. |
| NMR Spectroscopy | Formation of diastereomeric complexes with chiral auxiliaries leading to distinct signals. | Rapid analysis, provides structural information. | May require derivatization, lower sensitivity for minor enantiomers, can be complex to interpret. |
| Gas Chromatography (GC) | Separation on a chiral capillary column. | High efficiency and sensitivity. | Requires volatile and thermally stable compounds, derivatization may be necessary. |
Diastereoselectivity Control and Origins in Synthetic Pathways
The synthesis of this compound can be approached through the nucleophilic addition of a trifluoromethyl group to 2-formyloxazole. Controlling the diastereoselectivity of this reaction is a key challenge when a chiral auxiliary or a chiral catalyst is employed. The inherent stereochemistry of the starting materials and reagents, as well as the reaction conditions, dictates the stereochemical outcome.
One common method for introducing the trifluoromethyl group is through the use of nucleophilic trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF3). The diastereoselectivity in such additions can be influenced by the presence of a chiral auxiliary on the oxazole (B20620) ring or by employing a chiral ligand in a metal-catalyzed reaction. nih.gov The facial selectivity of the nucleophilic attack on the carbonyl group is governed by steric and electronic factors, often rationalized by models such as the Felkin-Anh or Cram-chelation models, depending on the specific substrate and reaction conditions.
For instance, the synthesis of a related compound, 2-(2-trifluoroethoxyphenyl)oxazoline, has been achieved in a multi-step process starting from ethyl 2-fluorobenzoate. mdpi.comresearchgate.net A similar strategy could be envisioned for the synthesis of the precursor to this compound. The stereocenter would then be introduced via a stereoselective reduction of the corresponding ketone or addition of a trifluoromethyl nucleophile to the aldehyde.
Computational and Theoretical Studies on 2,2,2 Trifluoro 1 Oxazol 2 Yl Ethan 1 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. cuny.eduresearchgate.net It is widely employed to predict molecular geometries, electronic properties, and spectroscopic data for organic molecules. nih.govnih.gov For 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol, DFT calculations would provide a fundamental understanding of its intrinsic properties.
The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring. In contrast, the LUMO is likely distributed across the carbon atom of the carbinol and influenced by the potent electron-withdrawing trifluoromethyl (-CF₃) group. This distribution suggests that the oxazole ring would be the initial site for electrophilic attack, while the carbinol carbon would be susceptible to nucleophilic attack. The significant electronegativity of the fluorine atoms lowers the LUMO energy, making the molecule a better electron acceptor.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound Note: These are hypothetical values based on DFT studies of similar trifluoromethylated heterocyclic compounds.
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| ΔE (LUMO-HOMO Gap) | 6.3 | Indicator of chemical stability and reactivity |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.netyoutube.com The MEP map illustrates electron-rich regions (negative potential, typically colored red or yellow) and electron-poor regions (positive potential, colored blue).
For this compound, the MEP surface would show:
Negative Potential: Concentrated around the electronegative oxygen and nitrogen atoms of the oxazole ring and the oxygen of the hydroxyl group. These regions are the most likely sites for hydrogen bonding and electrophilic attack. mdpi.com
Positive Potential: Located on the hydrogen atom of the hydroxyl group, making it acidic and a potential hydrogen bond donor. A significant positive potential would also be found around the carbon atom bonded to the -CF₃ group.
Neutral/Slightly Positive Potential: The area surrounding the trifluoromethyl group, reflecting the high electronegativity of the fluorine atoms.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. rsc.org A plausible synthetic route for this compound involves the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, a method shown to be effective for creating similar structures. nih.govmdpi.comresearchgate.net
In a theoretical investigation of this pathway, DFT could be used to:
Model Reactant and Catalyst Complexation: Determine the geometry and energy of the initial complex formed between the N-propargylamide substrate and a Lewis acid catalyst (e.g., Zn(OTf)₂).
Calculate the Energy Barrier for Cycloisomerization: Identify the transition state for the 5-endo-dig cyclization of the N-propargylamide to form an oxazole intermediate and calculate the associated activation energy.
Investigate the Nucleophilic Addition: Model the attack of the newly formed oxazole ring on the ethyl trifluoropyruvate. This step would involve locating the transition state for the C-C bond formation.
Analyze the Final Protonation Step: Model the protonolysis or workup step that yields the final alcohol product.
By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be determined, providing insights that can guide experimental optimization.
DFT methods can accurately predict various spectroscopic parameters, which aids in the characterization and identification of molecules. nih.govnih.govrsc.org
Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities. For the target molecule, characteristic peaks would include the O-H stretching vibration (around 3300-3500 cm⁻¹), strong C-F stretching bands (typically between 1100-1300 cm⁻¹), and vibrations associated with the oxazole ring (C=N and C=C stretching around 1500-1650 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict chemical shifts (¹H, ¹³C, ¹⁹F) with good accuracy. The proton of the hydroxyl group would likely appear as a broad singlet, while the methine proton would be a quartet due to coupling with the three fluorine atoms. The ¹⁹F NMR would show a singlet for the equivalent fluorine atoms of the -CF₃ group.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov The predicted absorptions would likely correspond to π → π* transitions within the oxazole ring.
Table 2: Predicted Spectroscopic Parameters for this compound Note: These are estimated values based on computational studies of analogous compounds.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| IR (cm⁻¹) | ν(O-H) | ~3400 |
| ν(C-F) | 1100-1300 (strong) | |
| ν(Oxazole Ring) | 1500-1650 | |
| ¹H NMR (ppm) | δ(CH-OH) | 4.5 - 5.0 (quartet) |
| δ(OH) | Variable, broad | |
| ¹⁹F NMR (ppm) | δ(CF₃) | -75 to -80 |
| UV-Vis (nm) | λmax | ~220-240 |
Conformational Analysis and Energy Landscapes
Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its physical and biological properties. mdpi.comcwu.eduyoutube.com For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the oxazole ring to the chiral carbinol carbon.
Computational methods can be used to map the potential energy surface as a function of the dihedral angle defined by the atoms of the oxazole ring and the C-O bond of the alcohol. This analysis would likely reveal several low-energy conformers. The relative stability of these conformers would be determined by a balance of:
Steric Hindrance: Repulsion between the bulky trifluoromethyl group and the oxazole ring. Staggered conformations are generally more stable than eclipsed ones.
Intramolecular Hydrogen Bonding: A potential stabilizing interaction could occur between the hydroxyl proton and the nitrogen atom of the oxazole ring, which would favor specific orientations.
Dipole-Dipole Interactions: Interactions between the dipoles of the C-F bonds and the polar oxazole ring.
Studies on similar fluorinated alcohols have identified stable gauche and anti conformers. acs.orgnih.gov A similar landscape is expected for the target molecule, with the most stable conformer likely adopting a staggered arrangement that minimizes steric clash while potentially allowing for favorable intramolecular interactions.
Table 3: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-O) | Predicted Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|
| Anti-periplanar | ~180° | 0.5 - 1.0 | Minimizes steric hindrance between large groups. |
| Synclinal (Gauche) | ~60° | 0.0 | Potentially stabilized by intramolecular H-bond (OH···N). |
| Synclinal (Gauche) | ~-60° | 0.2 - 0.5 | Alternative staggered conformation. |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.govuq.edu.auresearchgate.net MD simulations provide valuable information on the dynamic behavior of a molecule in solution, including its interactions with solvent molecules and its conformational flexibility. scispace.com
While no MD simulations have been published for this compound specifically, extensive research on the related compound 2,2,2-trifluoroethanol (B45653) (TFE) offers significant insights. nih.gov MD studies have shown that in aqueous solutions, TFE molecules tend to form aggregates or clusters. nih.gov This aggregation creates a micro-heterogeneous environment where the TFE-rich domains have a lower dielectric constant than bulk water. This property is known to stabilize secondary structures in peptides by favoring the formation of intra-peptide hydrogen bonds. nih.gov
It is reasonable to predict that this compound would exhibit similar dynamic behavior in solution. MD simulations would likely show:
Solvent Shell Structure: The trifluoromethyl group would be poorly solvated by water, promoting self-aggregation with other molecules to minimize unfavorable interactions. The polar oxazole and hydroxyl groups, however, would readily form hydrogen bonds with water.
Conformational Dynamics: The simulations would track the transitions between the different low-energy conformers identified in the conformational analysis, revealing the timescale and frequency of these changes in a solution environment.
Intermolecular Interactions: The simulations would quantify the hydrogen bonding network between the solute, solvent, and other solute molecules, highlighting the roles of the hydroxyl group and the oxazole ring as both hydrogen bond donors and acceptors.
These simulations would be crucial for understanding how the molecule behaves in a biological context or as a component in a complex chemical system.
Applications in Advanced Organic Synthesis and Materials Science
Role as Chiral Building Blocks in Complex Molecule Synthesis
The enantiopure forms of 2,2,2-Trifluoro-1-(oxazol-2-yl)ethan-1-ol serve as potent chiral building blocks. The stereogenic center bearing both a hydroxyl and a trifluoromethyl group is a key feature for introducing chirality into target molecules. In asymmetric synthesis, such building blocks are instrumental for creating stereochemically defined structures, which is often crucial for pharmacological activity.
The N-(R)- or N-(S)-1-phenylethyl group has been shown to be an efficient chiral auxiliary for inducing asymmetry in the 4- and 5-positions of a 4-oxazolin-2-one ring through various reactions. nih.gov This principle of using a chiral auxiliary attached to a heterocyclic core is fundamental to the utility of chiral building blocks like the title compound. Enantiopure oxazolines are valuable precursors for a divergent and versatile approach to creating highly substituted cyclic carbamates. nih.gov The utility of such fluorinated chiral building blocks has been demonstrated by their conversion into enantiomerically and diastereomerically pure unnatural alpha-amino acids. cuny.edu
Table 1: Examples of Chiral Building Blocks in Asymmetric Synthesis
| Precursor Type | Chiral Moiety | Application | Resulting Structures |
|---|---|---|---|
| 4-Oxazolin-2-ones | N-(R)- or N-(S)-1-phenylethyl | Asymmetric induction via nucleophilic addition | Heterocycles with quaternary stereocenters nih.gov |
Precursors for the Synthesis of Novel Fluorinated Heterocyclic Scaffolds
The this compound scaffold is a versatile starting point for synthesizing more complex, novel fluorinated heterocyclic systems. The oxazole (B20620) ring itself can undergo various chemical transformations, and the trifluoroethanol moiety can direct or participate in cyclization reactions.
The 4,5-dihydrooxazole (oxazoline) ring, a close relative of the oxazole, is a highly useful heterocyclic auxiliary group. It can direct ortho-metalation on an attached aryl ring, enabling a wide array of subsequent synthetic transformations, many of which can be performed asymmetrically. mdpi.com For instance, studies on 2-(2-benzyloxyphenyl)oxazolines have shown that treatment with a strong base can lead to either cyclization to form 3-aminobenzofurans or a 1,2-Wittig rearrangement, depending on the base used. mdpi.com This demonstrates the potential for the oxazole-containing scaffold to be transformed into different heterocyclic systems.
Furthermore, methods for the oxytrifluoromethylation of alkynes with a pendant amide group have been developed to construct oxazole motifs with a concurrent incorporation of a 2,2,2-trifluoroethyl group, showcasing a modern approach to building such fluorinated heterocycles. researchgate.net
Integration into Functional Molecular Architectures (e.g., Fluorophores, Dyes)
The incorporation of fluorine atoms or trifluoromethyl groups into organic molecules can significantly alter their electronic and photophysical properties. The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can enhance properties like metabolic stability and cell permeability in bioactive molecules. researchgate.net
While direct studies on the fluorophoric properties of this compound are not extensively detailed, the constituent parts suggest potential in this area. Heterocyclic compounds, including those containing oxadiazole moieties (structurally related to oxazoles), have been used as scaffolds for fluorinated ionic liquid crystals. mdpi.com A series of fluorinated heterocyclic salts based on a 1,2,4-oxadiazole moiety connected to an N-alkylpyridinium unit and a perfluoroheptyl chain has been synthesized and characterized, indicating the utility of such fluorinated heterocycles in materials science. mdpi.com The combination of a conjugated heterocyclic system (the oxazole) and a trifluoromethyl group could be exploited to design novel dyes or fluorescent probes with tailored properties.
Development of Novel Reagents and Catalysts Derived from the Scaffold
The oxazoline ring, a reduced form of the oxazole, is a well-established ligand type in asymmetric catalysis, famously used in BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) ligands. These ligands coordinate with metal centers to create chiral catalysts for a wide range of enantioselective reactions.
The this compound molecule can be considered a precursor for such catalytically active structures. The hydroxyl group provides a handle for further functionalization or for anchoring the molecule to a solid support. The trifluoromethyl group can electronically influence the properties of the oxazole ring, potentially modulating the selectivity and activity of derived catalysts. Diastereoselective fluorination of a carbanion alpha to a sulfone in enantiomerically pure N-Boc protected oxazolidines has been studied, demonstrating that the fluorinated oxazolidine (B1195125) scaffold can be used in developing stereoselective reactions. cuny.edu The utility of these derivatives as Julia olefination reagents for the synthesis of chiral α-fluorovinyl oxazolidines has also been demonstrated. cuny.edu
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.8–5.2 ppm (CH-OH), δ 7.5–8.0 ppm (oxazole protons) .
- ¹⁹F NMR : Singlet near δ -70 ppm (CF₃ group) .
- IR Spectroscopy : Broad O-H stretch (~3400 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₇H₆F₃NO₂: 210.04) .
How can SHELX software enhance crystallographic analysis of this compound?
Advanced Research Question
SHELXL refines crystal structures by:
Data Integration : High-resolution data (e.g., Mo-Kα radiation, λ = 0.71073 Å) is processed via SHELXC .
Structure Solution : Direct methods (SHELXD) resolve phase problems for small molecules .
Refinement : Anisotropic displacement parameters and hydrogen bonding networks are modeled .
Example: A similar trifluoromethyl alcohol (CCDC 1894760) showed R-factor < 0.05 after refinement .
What in vitro models are suitable for assessing its biological activity?
Advanced Research Question
- Antimicrobial Assays : MIC testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (range: 4–16 µg/mL) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), monitoring apoptosis via flow cytometry .
Advanced Research Question
- Molecular Docking : AutoDock Vina models interactions with target enzymes (e.g., cytochrome P450). The CF₃ group enhances hydrophobic binding .
- Kinetic Studies : Lineweaver-Burk plots identify inhibition type (e.g., competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) and thermodynamic parameters .
What strategies mitigate instability during storage?
Basic Research Question
- Storage Conditions : Argon atmosphere, -20°C in amber vials to prevent oxidation .
- Stabilizers : Addition of BHT (0.1% w/w) inhibits radical degradation .
- Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water) detects decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
